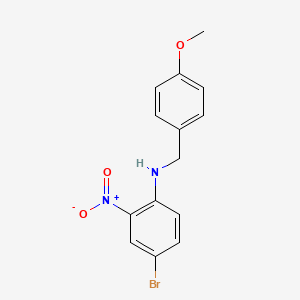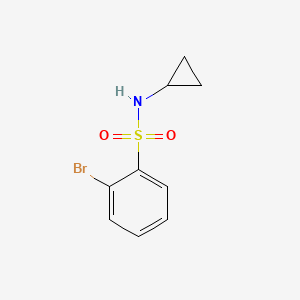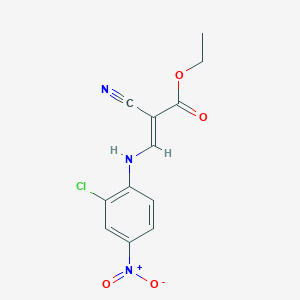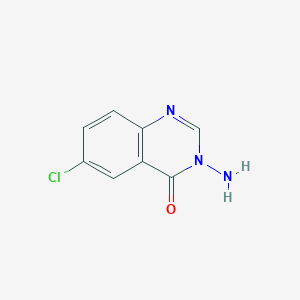
5-(叔丁基)-2-甲氧基苯甲醛
描述
5-(tert-Butyl)-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(tert-Butyl)-2-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(tert-Butyl)-2-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(tert-Butyl)-2-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成与药物化学
5-(叔丁基)-2-甲氧基苯甲醛可用作合成更复杂有机分子的构建块。它在科学研究中具有巨大潜力,其独特的性质使其成为从催化到药物合成的各种应用的多功能工具。
2. 空间位阻磺化邻苯二酚的制备 该化合物可用于制备空间位阻磺化邻苯二酚,即 5-(叔丁基)-2,3-二羟基苯磺酸的钡盐 。这是通过浓硫酸 对 4-叔丁基邻苯二酚直接磺化实现的。
储能
邻苯二酚及其衍生物,包括 5-(叔丁基)-2-甲氧基苯甲醛,因其广泛的功能特性而受到科学界的极大关注,包括络合、氧化还原行为、缔合能力和抗氧化活性 。它们被认为是在不同类型的电化学电源(如金属离子电池或氧化还原液流电池)中很有前途的储能化合物 。
光学增白剂
2,5-双(5-叔丁基-2-苯并恶唑基)噻吩,一种可从 5-(叔丁基)-2-甲氧基苯甲醛衍生的化合物,用作将紫外光转换为可见光的光学增白剂 。
荧光增白剂
作用机制
Target of Action
It’s known that tert-butyl groups have been used as probes for nmr studies of macromolecular complexes . This suggests that the compound could potentially interact with various macromolecular targets.
Mode of Action
Tert-butyl groups are known to exhibit exceptionally narrow and intense nmr signals even when attached to large proteins or complexes . This suggests that the compound could potentially interact with its targets in a way that affects their NMR signals.
Biochemical Pathways
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications, including its relevance in nature and its implication in biosynthetic and biodegradation pathways .
Result of Action
The compound’s potential to interact with various macromolecular targets suggests that it could have diverse effects at the molecular and cellular levels .
Action Environment
The compound’s potential to interact with various macromolecular targets suggests that factors such as temperature, ph, and the presence of other molecules could potentially influence its action .
生化分析
Biochemical Properties
5-(tert-Butyl)-2-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic ligands. It interacts with enzymes and proteins involved in these synthetic pathways. For instance, it participates in the synthesis of Schiff base appended porphyrazine, which involves interactions with specific enzymes that facilitate the formation of these complex structures . The nature of these interactions often involves the aldehyde group of 5-(tert-Butyl)-2-methoxybenzaldehyde forming covalent bonds with amino groups of proteins, leading to the formation of Schiff bases.
Cellular Effects
The effects of 5-(tert-Butyl)-2-methoxybenzaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 5-(tert-Butyl)-2-methoxybenzaldehyde can modulate the activity of signaling molecules, thereby affecting downstream pathways that regulate gene expression and metabolic processes . This modulation can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-(tert-Butyl)-2-methoxybenzaldehyde exerts its effects through various mechanisms. One key mechanism involves the binding of the aldehyde group to nucleophilic sites on biomolecules, such as the amino groups of proteins, leading to the formation of Schiff bases . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, 5-(tert-Butyl)-2-methoxybenzaldehyde can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(tert-Butyl)-2-methoxybenzaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-(tert-Butyl)-2-methoxybenzaldehyde can degrade over time, leading to a decrease in its activity
Dosage Effects in Animal Models
The effects of 5-(tert-Butyl)-2-methoxybenzaldehyde vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects are critical for determining the safe and effective use of 5-(tert-Butyl)-2-methoxybenzaldehyde in research and potential therapeutic applications.
Metabolic Pathways
5-(tert-Butyl)-2-methoxybenzaldehyde is involved in several metabolic pathways, including those related to its synthesis and degradation. The compound interacts with enzymes such as oxidases and reductases, which facilitate its conversion to various metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-(tert-Butyl)-2-methoxybenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5-(tert-Butyl)-2-methoxybenzaldehyde is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.
属性
IUPAC Name |
5-tert-butyl-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYAZZBWVOYPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424613 | |
| Record name | 5-tert-butyl-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85943-26-6 | |
| Record name | 5-tert-butyl-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(5-Amino-1,3,4-thiadiazol-2-YL)thio]-N-cyclopropylacetamide](/img/structure/B1277076.png)
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)




